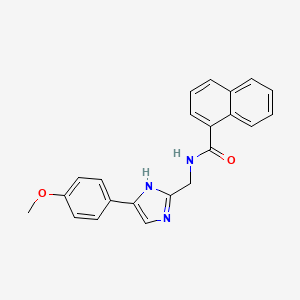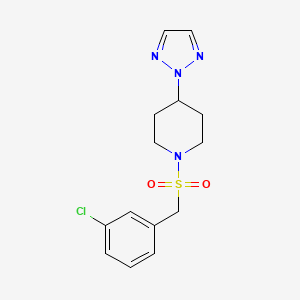![molecular formula C15H14N2O2S2 B2840586 N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 1421477-00-0](/img/structure/B2840586.png)
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring a benzo[d]thiazole core linked to a thiophene ring via a hydroxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with benzo[d]thiazole-2-carboxylic acid and 3-hydroxy-3-(thiophen-2-yl)propylamine.
Activation of Carboxylic Acid: The carboxylic acid group of benzo[d]thiazole-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 3-hydroxy-3-(thiophen-2-yl)propylamine to form the desired amide bond, yielding N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: N-(3-oxo-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide.
Reduction: N-(3-amino-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of both benzo[d]thiazole and thiophene moieties, which are known for their bioactivity. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. The benzo[d]thiazole core is a common motif in many pharmaceuticals, and the addition of a thiophene ring could enhance its biological activity.
Industry
Industrially, this compound might find applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene ring.
Mecanismo De Acción
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The benzo[d]thiazole moiety could interact with DNA or proteins, while the thiophene ring might modulate the compound’s overall electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the hydroxypropyl and thiophene groups, making it less versatile.
3-hydroxy-3-(thiophen-2-yl)propylamine: Lacks the benzo[d]thiazole core, reducing its potential bioactivity.
Thiophene-2-carboxamide: Lacks the benzo[d]thiazole and hydroxypropyl groups, limiting its applications.
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of a benzo[d]thiazole core and a thiophene ring linked by a hydroxypropyl chain. This structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-11(13-6-3-9-20-13)7-8-16-14(19)15-17-10-4-1-2-5-12(10)21-15/h1-6,9,11,18H,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPUVWKYZOPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Decahydro-1H-cyclohepta[c]pyridine hydrochloride](/img/structure/B2840507.png)
![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2840511.png)
![N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2840513.png)








![1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2840525.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)
